3,3'-Diethylthiatricarbocyanine iodide
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Overview
Description
3,3'-Diethylthiatricarbocyanine iodide: is a synthetic organic compound belonging to the class of benzothiazolium salts. It is characterized by its complex structure, which includes a benzothiazole ring system and a heptatrienyl chain. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
DTTC iodide, also known as 3,3’-Diethylthiatricarbocyanine iodide, is primarily used as a near-infrared Raman probe molecule . It has shown significant potential in biomedical imaging .
Mode of Action
DTTC iodide is known for its unique optical properties. When the dye molecules are adsorbed onto a gold surface, they retain their monomeric optical properties . This characteristic makes DTTC iodide an ideal candidate for Surface Enhanced Raman Spectroscopy (SERS) experiments, which are typically designed to take advantage of the monomer resonance enhancement at 785 nm .
Biochemical Pathways
It’s known that dttc iodide forms strongly coupled dimers on a gold surface, with transition dipole moments parallel to the metal surface . This property is crucial for its function as a Raman reporter molecule.
Pharmacokinetics
For instance, DTTC iodide has a maximum absorption at 765 nm, which is near the excitation wavelength of many Raman systems .
Result of Action
The primary result of DTTC iodide’s action is its ability to enhance Raman signals, making it a valuable tool in biomedical imaging . It can be used for sensitive immunoassay development and cell labeling .
Action Environment
The action of DTTC iodide can be influenced by the environment in which it is used. For instance, the substrate used for SERS analysis can modulate the light scattering response of DTTC iodide . Despite this, DTTC iodide has been shown to produce a strong light scattering signal even on non-ideal Raman substrates like polystyrene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3'-Diethylthiatricarbocyanine iodide typically involves the condensation of 3-ethyl-2-benzothiazolinone with an appropriate aldehyde or ketone, followed by the addition of iodine to form the iodide salt. The reaction conditions often require the use of solvents such as methanol or ethanol and may involve heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,3'-Diethylthiatricarbocyanine iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles like chloride or bromide; reactions may require heating or the use of catalysts.
Major Products:
Oxidation: Formation of oxidized derivatives of the benzothiazolium compound.
Reduction: Formation of reduced derivatives, often leading to the opening of the benzothiazole ring.
Substitution: Formation of substituted benzothiazolium salts with different halide ions.
Scientific Research Applications
Chemistry: In chemistry, 3,3'-Diethylthiatricarbocyanine iodide is used as a precursor for the synthesis of various organic compounds. It serves as a building block for the development of new materials and dyes .
Biology: In biological research, this compound is utilized as a fluorescent dye due to its ability to emit light upon excitation. It is used in imaging techniques to study cellular structures and processes .
Medicine: Its fluorescent properties make it useful for imaging and diagnostic purposes .
Industry: In the industrial sector, this compound is employed in the production of dyes and pigments. It is also used in the manufacture of electronic materials and sensors .
Comparison with Similar Compounds
Benzoxazolium compounds: These compounds have a similar structure but contain an oxygen atom in place of the sulfur atom in the benzothiazole ring.
Benzimidazolium compounds: These compounds feature an imidazole ring instead of the benzothiazole ring.
Uniqueness: 3,3'-Diethylthiatricarbocyanine iodide is unique due to its specific structure, which imparts distinct fluorescent properties and reactivity. Its ability to intercalate into DNA and its use as a fluorescent dye set it apart from other similar compounds .
Properties
CAS No. |
3071-70-3 |
---|---|
Molecular Formula |
C25H25IN2S2 |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
(2E)-3-ethyl-2-[(2E,4E,6E)-7-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C25H25N2S2.HI/c1-3-26-20-14-10-12-16-22(20)28-24(26)18-8-6-5-7-9-19-25-27(4-2)21-15-11-13-17-23(21)29-25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OYVFJKVYVDYPFV-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.[I-] |
SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] |
3071-70-3 | |
physical_description |
Powder; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Origin of Product |
United States |
A: While DTTCI interacts with double-stranded DNA (dsDNA) [, ], its mechanism of action and downstream effects are not fully elucidated in the provided research papers. Further research is needed to understand its specific biological targets and consequences.
A:
- Molecular Formula: C25H25N2S2I []
- Spectroscopic Data: DTTCI exhibits characteristic absorption and fluorescence properties:
ANone: DTTCI shows varying stability and material compatibility:
- Temperature Sensitivity: DTTCI's absorbance at 760 nm and its stability when bound to DNA duplexes are influenced by temperature [].
- Photostability: DTTCI can undergo photodegradation upon NIR light irradiation [].
ANone: The provided research does not focus on or identify any catalytic properties of DTTCI. Its primary applications appear to be in imaging and spectroscopic studies.
ANone: Yes, computational methods have been employed to study DTTCI:
- DFT Calculations: Density Functional Theory (DFT) calculations were used to simulate the Raman spectra of DTTCI in water, showing good agreement with experimental data [].
A:
- Stability: DTTCI demonstrates sensitivity to environmental factors like solvent and temperature [, , ].
- Formulation: Research suggests incorporating DTTCI into nanostructures like gold nanoparticles (AuNPs) can improve stability and enhance its SERS signal for imaging applications [, ].
ANone: The provided research papers do not mention specific SHE (Safety, Health, and Environment) regulations for DTTCI. As with any chemical, appropriate handling, storage, and disposal procedures should be followed in accordance with relevant safety guidelines.
ANone: The research provided does not focus on the pharmacokinetics or pharmacodynamics of DTTCI. Further studies would be needed to assess its ADME profile, in vivo activity, and efficacy.
ANone: The provided research focuses on DTTCI's application in spectroscopic and imaging techniques, not its therapeutic efficacy. Therefore, information regarding cell-based assays, animal models, or clinical trials is not available in these papers.
ANone: Research on DTTCI would benefit from:
ANone: While a comprehensive historical overview is not provided, DTTCI has been utilized in various research areas:
- Photographic Sensitizing Dye: DTTCI has a history of use as an infrared photographic sensitizing dye [].
- Laser Dye: Its strong fluorescence in the near-infrared region led to its application as a laser dye [, ].
- Spectroscopic Probe: DTTCI is increasingly employed as a probe in various spectroscopic techniques, including SERS [, , , , , ] and fluorescence lifetime imaging [, , , , , ].
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